N-(4-(2-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
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Description
N-(4-(2-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C20H17N7O4S and its molecular weight is 451.46. The purity is usually 95%.
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Biological Activity
N-(4-(2-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- Furan ring
- Pyridazinone moiety
- Thiazole and pyrazine components
These structural features contribute to its diverse biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄O₃S |
Molecular Weight | 378.43 g/mol |
CAS Number | Not available |
Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various cellular pathways. The compound may act through:
- Enzyme Inhibition : Potentially inhibiting key enzymes involved in tumor growth or inflammation.
- Receptor Modulation : Interacting with cell surface receptors to alter signal transduction pathways.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of similar compounds, suggesting that this compound may also exhibit significant antitumor effects. For instance:
- IC50 Values : Compounds with similar structures showed IC50 values ranging from 1 to 10 µM against various cancer cell lines, indicating potent antiproliferative activity.
Apoptosis Induction
Studies indicate that the compound could promote apoptosis in cancer cells through:
- Cell Cycle Arrest : Inducing G1 or G2/M phase arrest, thereby preventing cell division.
- Caspase Activation : Triggering caspase-dependent pathways leading to programmed cell death.
Case Studies
-
In Vitro Studies : A study involving derivatives of pyridazinone showed that they inhibited proliferation in HepG2 liver cancer cells with IC50 values around 1.30 µM, suggesting a similar efficacy for the target compound.
Compound Cell Line IC50 (µM) Pyridazinone Derivative HepG2 1.30 FNA HepG2 1.30 - In Vivo Studies : In xenograft models, compounds exhibiting similar structures demonstrated tumor growth inhibition rates exceeding 40%, indicating potential for therapeutic application.
Properties
IUPAC Name |
N-[4-[2-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O4S/c28-17(10-13-12-32-20(24-13)25-19(30)15-11-21-5-6-22-15)23-7-8-27-18(29)4-3-14(26-27)16-2-1-9-31-16/h1-6,9,11-12H,7-8,10H2,(H,23,28)(H,24,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZAFRJIHFOXGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.